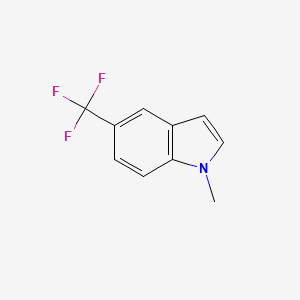
1-Methyl-5-(trifluoromethyl)-1H-indole
Vue d'ensemble
Description
Synthesis Analysis
A practical method for the synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole, which are key intermediates for important building blocks relevant to medicinal and agrochemistry, has been developed . The synthesis involves a two-step method including nitration and demethylation reaction .
Applications De Recherche Scientifique
Electronic Nature and Site Selectivity
A study by Lanke, Bettadapur, and Prabhu (2016) explored the site selectivity in the indole framework, particularly focusing on the impact of different ketone directing groups. They found that the electronic nature of the directing group, such as methyl ketone or trifluoromethyl ketone, significantly affects the site selectivity between C-2 and C-4 positions in the indole framework. This indicates the potential for tailored synthetic approaches in developing specific indole derivatives (Lanke, Bettadapur, & Prabhu, 2016).
Synthetic Routes and Impurities
Gazvoda et al. (2018) reported a six-step synthetic route to produce 5-chloro-2-(cyclobut-1-en-1-yl)-3-(trifluoromethyl)-1H-indole, an impurity of the anti-HIV/AIDS drug efavirenz. This study provides insight into the synthetic challenges and methodologies for producing specific indole derivatives, which can be crucial for pharmaceutical manufacturing (Gazvoda et al., 2018).
Crystal Structure Analysis
Sharma et al. (2021) conducted a study on the crystal structure of a specific indole derivative, revealing its potential for forming supramolecular structures through hydrogen bonds. This research contributes to understanding the structural properties of indole derivatives, which can be important in material science and molecular engineering (Sharma et al., 2021).
Infrared Probe for Biomolecules
You et al. (2019) explored the use of isonitrile group bonded to an indole ring as an infrared probe for studying biomolecules. This research highlights the potential application of indole derivatives in bioanalytical chemistry, particularly in understanding the structure and dynamics of biomolecules (You et al., 2019).
Nucleophilic Reactivities
Lakhdar et al. (2006) investigated the nucleophilic reactivities of various indoles, including 1-methylindole. Their research contributes to the understanding of indoles' reactivity, which is essential in synthetic organic chemistry for designing new compounds and reactions (Lakhdar et al., 2006).
Organic Anode Catalyst for Glucose Electrooxidation
Hamad et al. (2021) developed novel indole derivatives as metal-free catalysts for glucose electrooxidation in fuel cells. This application demonstrates the potential of indole derivatives in green chemistry and renewable energy technologies (Hamad et al., 2021).
Vibrational and Electronic Profiles
Haress et al. (2016) conducted a comprehensive study on the spectroscopic properties of an indole-bearing compound. This research is crucial in understanding the molecular interactions and properties of indole derivatives, which can have implications in various fields, including material science and molecular electronics (Haress et al., 2016).
Propriétés
IUPAC Name |
1-methyl-5-(trifluoromethyl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-14-5-4-7-6-8(10(11,12)13)2-3-9(7)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCZBIBSSAIRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-5-(trifluoromethyl)-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



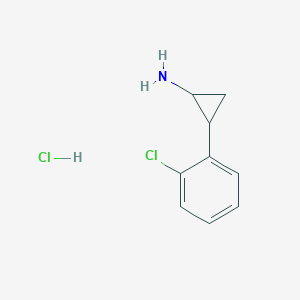
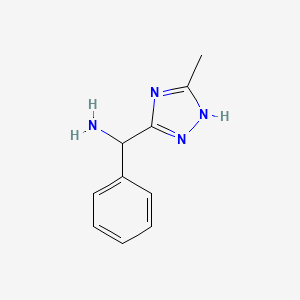
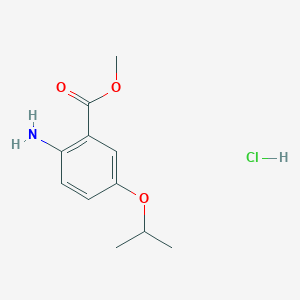
![4-{[(Propan-2-yl)amino]methyl}benzonitrile hydrochloride](/img/structure/B1424881.png)
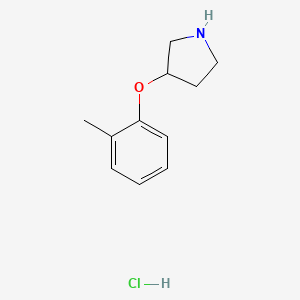
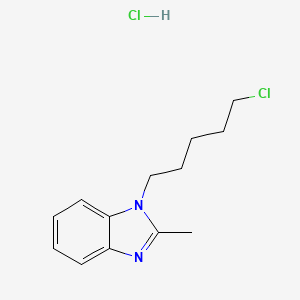
![2-{[(3-Methylphenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1424886.png)
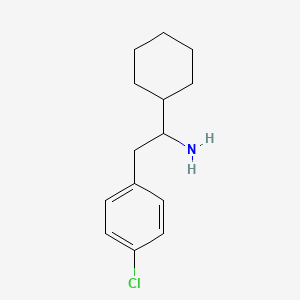
![2-Methyl-4-[(3-methylphenyl)methoxy]aniline hydrochloride](/img/structure/B1424889.png)
![4-methyl-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B1424890.png)
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzamide dihydrochloride](/img/structure/B1424893.png)
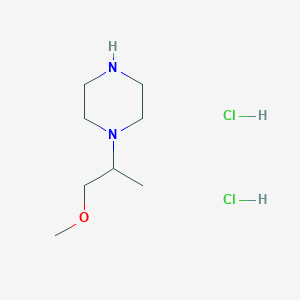
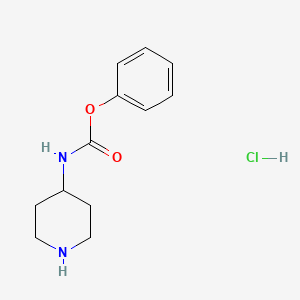
![Methyl 2-amino-2-[2-(trifluoromethyl)phenyl]acetate hydrochloride](/img/structure/B1424898.png)